4-(3-Fluorophenyl)oxan-4-ol
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Overview
Description
4-(3-Fluorophenyl)oxan-4-ol is an organic compound that belongs to the class of oxanols It is characterized by the presence of a fluorophenyl group attached to an oxane ring, which is a six-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenyl)oxan-4-ol typically involves the reaction of 3-fluorophenyl magnesium bromide with tetrahydropyran-4-one. The reaction is carried out under anhydrous conditions and in the presence of a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction mixture is then quenched with water and extracted with an organic solvent to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)oxan-4-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(3-Fluorophenyl)oxan-4-one.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Fluorophenyl)oxan-4-ol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)oxan-4-ol involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with aromatic residues in proteins, while the oxane ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)oxan-4-ol: Similar structure but with the fluorine atom at the para position.
4-(3-Chlorophenyl)oxan-4-ol: Similar structure but with a chlorine atom instead of fluorine.
4-(3-Bromophenyl)oxan-4-ol: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
4-(3-Fluorophenyl)oxan-4-ol is unique due to the presence of the fluorine atom at the meta position, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(3-fluorophenyl)oxan-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c12-10-3-1-2-9(8-10)11(13)4-6-14-7-5-11/h1-3,8,13H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWIYACRJAHYJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC(=CC=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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